3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide
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Overview
Description
3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Preparation Methods
The synthesis of 3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. These reactions often use pyridine-2,6-dicarboxylic acid, pyridine-2,6-dicarbonyl dichloride, or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors . The reaction conditions may vary, but they generally require controlled temperatures and the presence of specific catalysts to ensure the desired product yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper (II) acetate monohydrate, pyridine perchlorate, and other metal salts . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of complex metal-ligand structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in coordination chemistry and catalytic organic transformations . In biology and medicine, it serves as a model for metalloenzyme active sites and is involved in the stabilization of reactive species . Additionally, it has applications in the industry for sensing and recognition purposes .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide involves its ability to bind to metal ions through its pyridine and carboxamide groups. This binding facilitates various catalytic and stabilization processes, making it a valuable compound in synthetic and coordination chemistry . The molecular targets and pathways involved include metal-ligand interactions and the formation of stable complexes with transition metals .
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine . These compounds share similar structural features and chemical properties but differ in their specific functional groups and metal-binding capabilities. The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct reactivity and binding characteristics .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-13-11(16)8-5-6-9(18-7-3-4-7)10(15-8)12(17)14-2/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
BTPFBDQDNBADRF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
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